(2-(p-Tolyl)oxazol-4-yl)methanamine
Overview
Description
(2-(p-Tolyl)oxazol-4-yl)methanamine is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of (2-(p-Tolyl)oxazol-4-yl)methanamine is the LmPTR1 pocket . This pocket is an active site in the Leishmania major pteridine reductase 1 (LmPTR1), an enzyme that plays a crucial role in the survival and proliferation of the Leishmania parasite .
Mode of Action
This compound interacts with its target by fitting into the LmPTR1 pocket . This interaction is characterized by a lower binding free energy, which indicates a strong and favorable interaction between the compound and its target .
Biochemical Pathways
Its interaction with the lmptr1 pocket suggests that it may disrupt the normal function of the lmptr1 enzyme, thereby affecting the survival and proliferation of the leishmania parasite .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its interaction with the LmPTR1 pocket. By binding to this active site, the compound may inhibit the function of the LmPTR1 enzyme, leading to a decrease in the survival and proliferation of the Leishmania parasite .
Biochemical Analysis
Biochemical Properties
(2-(p-Tolyl)oxazol-4-yl)methanamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The interactions between this compound and proteins can also affect protein folding and function, leading to changes in cellular metabolism and signaling pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cells and the concentration of the compound. In various cell types, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it may affect cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, this compound may inhibit the activity of enzymes involved in metabolic pathways, thereby reducing the production of certain metabolites . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages . At low doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity and improving cellular function . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways . Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly at specific concentration levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites . For example, this compound may inhibit enzymes involved in the synthesis of certain metabolites, thereby reducing their production and altering the overall metabolic balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its activity and function . For instance, this compound may be transported into specific cellular compartments, where it can interact with target biomolecules and exert its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production . The localization of this compound can also affect its interactions with other biomolecules, thereby modulating its overall biochemical effects .
Properties
IUPAC Name |
[2-(4-methylphenyl)-1,3-oxazol-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8-2-4-9(5-3-8)11-13-10(6-12)7-14-11/h2-5,7H,6,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOOJNCQAYOJQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CO2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33105-96-3 | |
Record name | [2-(4-methylphenyl)-1,3-oxazol-4-yl]methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.